



## Application Note: Detection of Amprolium Hydrochloride Residues in Animal Tissues

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Compound of Interest		
Compound Name:	Amprolium Hydrochloride	
Cat. No.:	B1666022	Get Quote

#### Introduction

Amprolium is a coccidiostat widely used in the poultry industry for the prevention and treatment of coccidiosis, a parasitic disease of the intestinal tract.[1] The administration of amprolium, particularly through feed and water, can lead to the presence of drug residues in edible animal tissues if proper withdrawal periods are not observed.[2] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for amprolium in food products to ensure consumer safety.[2] For instance, the U.S. Food and Drug Administration (FDA) has set tolerances for amprolium at 0.5 ppm in muscle and 0.3 ppm in the liver of chickens.[2] Therefore, sensitive and reliable analytical methods are crucial for monitoring amprolium residues in animal tissues to safeguard public health and comply with food safety regulations.

This document provides detailed protocols for three common methods for the detection and quantification of **amprolium hydrochloride** residues in animal tissues: High-Performance Liquid Chromatography with UV or Photodiode Array Detection (HPLC-UV/PDA), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

### **Summary of Detection Methods**

Various analytical techniques are available for the determination of amprolium residues. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the quantitative performance of key methods.



Method	Tissue Type(s)	Limit of Detection (LOD)	Limit of Quantific ation (LOQ)	Recovery Rate (%)	Linearity Range	Referenc e
HPLC- UV/PDA	Chicken Muscle, Liver	-	0.22 μg/g (muscle), 0.25 μg/g (liver)	> 90%	0.3 - 3.0 μg/g	[2][3]
HPLC with Fluorescen ce Detection	Chicken Muscle	0.01 ppm	-	74.9 - 80.9%	-	[4]
LC-MS/MS	Bovine Tissues	3.50 μg/kg	11.7 μg/kg	81.6 - 92.8%	5 - 2000 μg/L	[5]
LC-MS	Chicken Tissue	1 - 7 ng/g	5 ng/g	-	-	[4][6]
ELISA	General Screening	Varies by kit	Varies by kit	Varies by kit	Varies by kit	[7][8]

# Detailed Experimental Protocols Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/PDA)

This protocol is based on a simplified and rapid method for the routine monitoring of amprolium in chicken muscle and liver.[2][3] It utilizes a straightforward extraction and cleanup procedure followed by ion-pair chromatography.

- 1. Sample Preparation and Extraction
- Accurately weigh 0.2 g of homogenized tissue (muscle or liver) into a microcentrifuge tube.
   [2]
- Add 0.4 mL of a 20% (v/v) ethanol-water solution.[2]



- Homogenize the sample using an ultrasonic homogenizer for 30 seconds.[2]
- Centrifuge the homogenate at 10,000 x g for 5 minutes.[2]
- Transfer 0.4 mL of the resulting supernatant to a centrifugal ultrafiltration unit (e.g., Ultrafree-MC/PL).[2]
- Centrifuge the unit at 3,000 x g for 5 minutes.
- The ultrafiltrate is now ready for HPLC analysis.
- 2. Chromatographic Conditions
- HPLC System: Standard HPLC system with a photodiode-array (PDA) or UV detector.
- Column: Mightysil RP-4 GP column or equivalent.[2]
- Mobile Phase: A mixture of ethanol and 5 mM 1-heptanesulfonic acid sodium salt solution (35:65, v/v).[2]
- Flow Rate: 1.0 mL/min (typical, may require optimization).
- Injection Volume: 20 μL.[2]
- Detection: UV detection at 262 nm.[9]
- Column Temperature: 25°C.[10]
- 3. Quantification
- Prepare standard solutions of amprolium in the mobile phase.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Calculate the concentration of amprolium in the sample by comparing its peak area to the calibration curve.



# Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the determination of amprolium residues in bovine tissues and can be adapted for other animal tissues.[5]

- 1. Sample Preparation and Extraction
- Weigh a representative portion of the homogenized tissue sample.
- Extract the sample with a phosphate buffer solution.
- Centrifuge the mixture to separate the solid and liquid phases.
- The extract is then purified using a solid-phase extraction (SPE) cartridge (e.g., HLB cartridge).
- Elute the amprolium from the SPE cartridge.
- Dry the eluate under a gentle stream of nitrogen.
- Reconstitute the residue in a solution of 0.1% formic acid in water/methanol (9:1, v/v).[5]
- 2. LC-MS/MS Conditions
- LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer.
- Column: XBridge C18 column or equivalent.[5]
- Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water and methanol. A common composition is a 90:10 (v/v) mixture of 0.1% formic acid solution and methanol.[5]
- Flow Rate: Typically 0.2-0.5 mL/min.
- Injection Volume: 5-20 μL.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.



- MS/MS Detection: Monitor specific precursor-to-product ion transitions for amprolium for quantification and confirmation.
- 3. Quantification
- Quantification is typically performed using an external standard calibration curve.[5] Matrixmatched standards are recommended for higher accuracy.

# Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) Screening

ELISA provides a rapid and cost-effective method for screening a large number of samples for the presence of amprolium residues.[7][11] This is a general protocol for a competitive ELISA, and specific instructions may vary depending on the commercial kit used.[8]

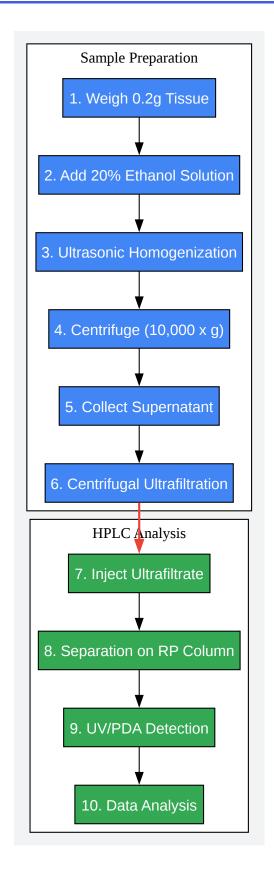
- 1. Sample Preparation
- Homogenize the tissue sample.
- Extract amprolium from the tissue using an appropriate extraction buffer provided with the ELISA kit (often a methanol-water or acetonitrile-based solution).
- Centrifuge the homogenate to pellet solid debris.
- The supernatant may require dilution with a buffer provided in the kit before proceeding.
- 2. ELISA Procedure (Competitive Assay)
- Add standard solutions and prepared samples to the respective wells of the microtiter plate,
   which is pre-coated with amprolium-BSA antigen.[8]
- Add the anti-amprolium antibody to each well. Incubate to allow competition between the amprolium in the sample/standard and the amprolium coated on the plate for binding to the antibody.
- Wash the plate to remove unbound antibodies and sample components.



- Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugate).[8] Incubate to allow binding to the primary antibody.
- Wash the plate again to remove the unbound secondary antibody.
- Add a chromogenic substrate (e.g., TMB).[8] The enzyme will catalyze a color change. The color intensity is inversely proportional to the amount of amprolium in the sample.
- Stop the reaction by adding a stop solution.
- Read the absorbance of each well using a microplate reader at the specified wavelength.
- 3. Data Interpretation
- Construct a standard curve by plotting the absorbance versus the concentration of the amprolium standards.
- Determine the concentration of amprolium in the samples by interpolating their absorbance values from the standard curve.
- Samples that test positive or are near the regulatory limit should be confirmed by a confirmatory method like LC-MS/MS.

### **Diagrams and Workflows**

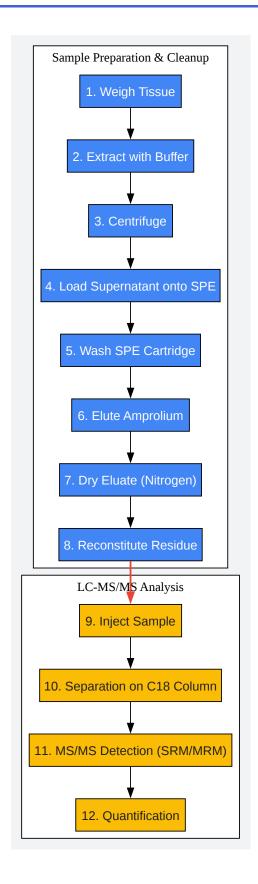




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Caption: Workflow for HPLC-UV/PDA analysis of amprolium.

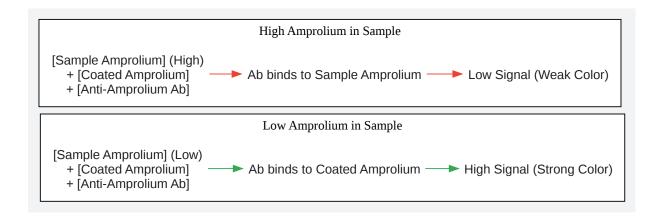




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Caption: Workflow for LC-MS/MS analysis of amprolium.





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Caption: Principle of competitive ELISA for amprolium detection.

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